molecular formula C15H22N2O2S B13968729 (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13968729
M. Wt: 294.4 g/mol
InChI Key: RMILHIBTMFTUCN-ZDUSSCGKSA-N
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Description

(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethylsulfanyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group to form the pyridin-2-ylmethylsulfanyl moiety.

    Esterification: The carboxylic acid group on the pyrrolidine ring is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyridin-2-ylmethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.

    Industrial Applications: It may be used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethylsulfanyl group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can provide steric effects that influence binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activity.

    3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester instead of a tert-butyl ester.

Uniqueness

(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific chiral configuration and the presence of both a pyridin-2-ylmethylsulfanyl group and a tert-butyl ester

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl (3S)-3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3/t13-/m0/s1

InChI Key

RMILHIBTMFTUCN-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2

Origin of Product

United States

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